

How to prevent carryover in multi-analyte mycotoxin UHPLC methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Epi-Ochratoxin C-d5

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Technical Support Center: Multi-Analyte Mycotoxin UHPLC Methods

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve carryover issues in multi-analyte mycotoxin Ultra-High-Performance Liquid Chromatography (UHPLC) methods.

Troubleshooting Guide: Diagnosing and Resolving Carryover

Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can compromise the accuracy of quantitative analyses.^[1] This guide provides a systematic approach to identifying and mitigating carryover in your mycotoxin UHPLC method.

Q1: How can I confirm that the unexpected peaks in my chromatogram are due to carryover?

A1: To confirm carryover, inject a blank solvent or matrix blank immediately after a high-concentration standard or sample.^[2] Observe the chromatogram for peaks corresponding to the analytes from the previous injection. A systematic reduction in the peak area of the suspected carryover peak with consecutive blank injections is a strong indicator of classic carryover.^[3] If the peak area remains constant across multiple blanks, it may indicate a

contamination issue with your solvent, vial, or system, rather than carryover from a preceding injection.[4]

Q2: I've confirmed carryover in my method. What are the most common sources in a UHPLC system?

A2: The most common sources of carryover in a UHPLC system are typically associated with the autosampler, including the injection valve, needle, and sample loop.[5][6] Other potential sources include the column, particularly if it becomes fouled, and any fittings or tubing with dead volumes where the sample can be trapped.[7][8]

Q3: My fumonisin analytes are showing significant carryover. Are there specific strategies for these mycotoxins?

A3: Yes, fumonisins are known to chelate with metal components in the UHPLC system, leading to significant carryover.[9] To address this, consider the following:

- Use a metal-free column: This minimizes the interaction between the fumonisins and metal surfaces.[9]
- Employ a chelating agent in your wash solution: A wash solution containing 10 mM trisodium citrate can effectively wash fumonisins from metal surfaces.[9][10]

Q4: What are some effective general-purpose wash solutions for minimizing carryover of a broad range of mycotoxins?

A4: The ideal wash solution should be a stronger solvent than your mobile phase to effectively solubilize and remove residual analytes.[11] A multi-solvent wash is often most effective for multi-analyte methods. A commonly recommended strong wash solution is a mixture of methanol, acetonitrile, isopropanol, and water with a small percentage of formic acid (e.g., 25:25:25:25 v/v/v/v with 1% formic acid).[2] For hydrophobic mycotoxins, a higher percentage of organic solvent is beneficial.[5]

Q5: I've optimized my wash solution, but carryover persists. What other instrumental parameters can I adjust?

A5: Beyond the wash solution composition, consider the following instrumental adjustments:

- Increase wash volume and duration: Ensure the volume of the wash solvent is sufficient to thoroughly flush the needle and injection port. Increasing the wash time can also improve cleaning efficiency.[\[12\]](#)[\[13\]](#)
- Implement pre- and post-injection washes: Washing the needle both before aspirating the sample and after injecting it can significantly reduce carryover.[\[12\]](#)
- Optimize injection mode: The choice of injection mode (e.g., partial loop vs. full loop) can influence carryover. Avoid overfilling the sample loop.[\[12\]](#)
- Inspect and maintain the injector: Worn injector parts, such as the rotor seal, are a primary cause of carryover. Regular inspection and replacement of these components are crucial.[\[7\]](#)
[\[11\]](#)

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover in a multi-analyte mycotoxin method?

A1: Ideally, carryover should be below the limit of quantification (LOQ) of the method. A common target for bioanalytical methods is for the carryover peak in a blank injection to be less than 20% of the peak area of the LOQ standard.[\[14\]](#) However, the acceptable level can depend on the specific application and regulatory requirements. Some sources suggest aiming for less than 0.1% of the analyte signal from a high-concentration sample.[\[12\]](#)

Q2: Can my sample preparation method contribute to carryover?

A2: While not a direct cause of instrumental carryover, an inefficient sample preparation method that results in a "dirty" extract can lead to column fouling.[\[7\]](#) A fouled column can retain analytes and release them in subsequent runs, mimicking carryover. Ensure your sample cleanup is effective to minimize matrix components being injected onto the column.

Q3: How often should I perform maintenance on my UHPLC injector to prevent carryover?

A3: Regular maintenance is critical. It is recommended to inspect and potentially replace the injector rotor seal and other wearable parts every 6 months, or more frequently if you are running a high volume of samples or using aggressive mobile phases.[\[5\]](#)[\[11\]](#)

Q4: Can the type of sample vial I use affect carryover?

A4: Yes, poor quality or improperly cleaned vials can contribute to carryover-like issues.[15] Adsorption of analytes to the vial surface can be a problem. Using high-quality, deactivated glass or polypropylene vials is recommended.[12] If reusing vials, ensure a rigorous cleaning protocol is in place.[15][16]

Q5: Is it possible to have carryover that is specific to only one or a few mycotoxins in my multi-analyte method?

A5: Yes, this is common and is often related to the specific chemical properties of the analyte. [3] For example, as mentioned earlier, fumonisins have a high affinity for metal surfaces.[9] If you observe analyte-specific carryover, you may need to tailor your wash solution or other method parameters to the properties of that specific compound.

Data Presentation

Table 1: Comparison of Wash Solutions for Mitigating Mycotoxin Carryover

Wash Solution Composition	Target Mycotoxins	Observed Effectiveness	Reference
10 mM Trisodium Citrate and 1% Formic Acid in Water/Methanol/Acetonitrile/Isopropanol	Fumonisin	Remarkably minimized carryover by chelating with metal ions.	[9]
25:25:25:25 (v/v) Methanol/Acetonitrile/Isopropanol/Water with 1% Formic Acid	General Mycotoxins	A strong, broad-spectrum wash solution effective for analytes with varying polarities.	[2]
90:10 (v/v) Methanol/Water	General Mycotoxins	A strong eluting solvent for reversed-phase chromatography.	[11]
Acetonitrile (100%)	Granisetron (Model Compound)	Demonstrated a 3-fold reduction in carryover when combined with an extended wash cycle.	[13]

Experimental Protocols

Protocol 1: Experimental Evaluation of Carryover

This protocol outlines a procedure to quantify the extent of carryover in your multi-analyte mycotoxin UHPLC method.

Objective: To determine the percentage of carryover from a high-concentration sample into a subsequent blank injection.

Materials:

- Highest concentration calibration standard (ULOQ - Upper Limit of Quantification)

- Blank solvent (e.g., initial mobile phase composition)
- Matrix blank (if applicable)

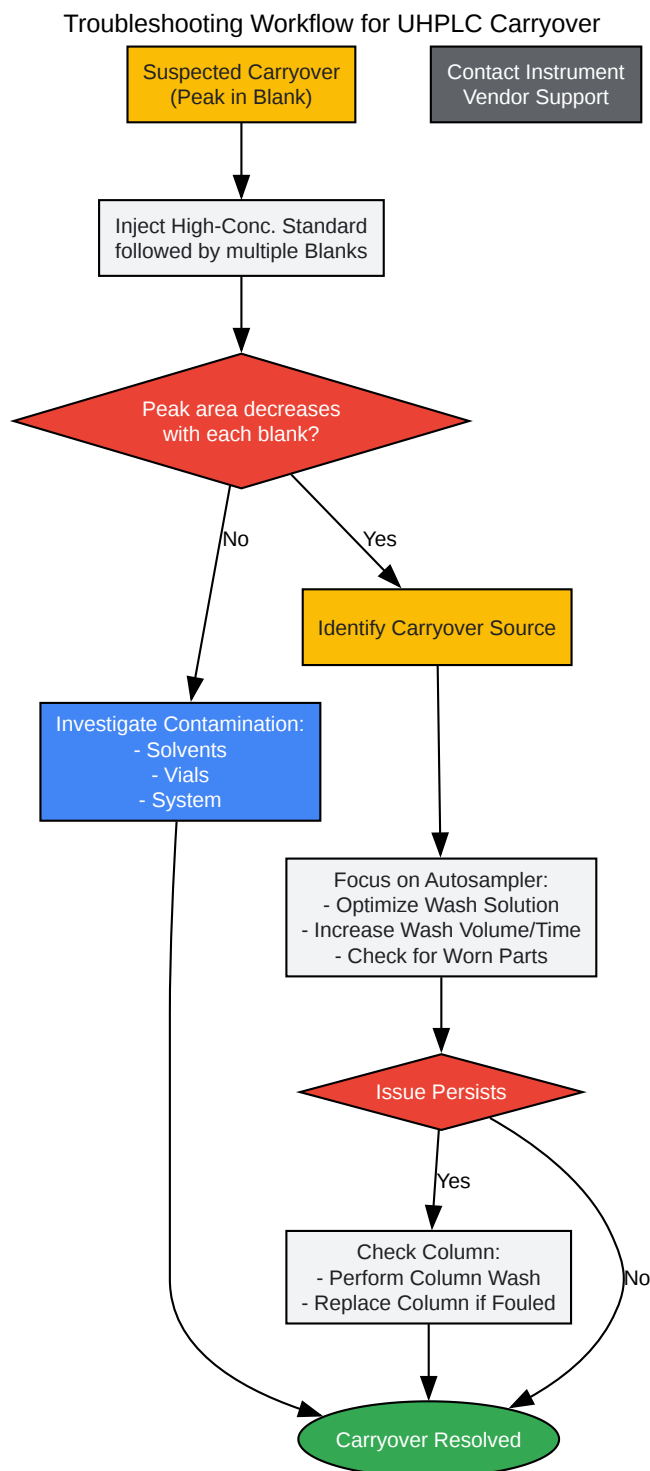
Procedure:

- Equilibrate the UHPLC-MS/MS system until a stable baseline is achieved.
- Inject a blank solvent to establish a baseline chromatogram and ensure the system is clean.
- Inject the ULOQ standard.
- Immediately following the ULOQ injection, inject a blank solvent (or matrix blank). This is the first carryover blank.
- Inject at least two more consecutive blank solvents to observe the trend of the carryover peak.
- Integrate the peak area of each mycotoxin in the ULOQ chromatogram and the subsequent blank chromatograms.
- Calculate the percent carryover for each analyte using the following formula:

$$\% \text{ Carryover} = (\text{Peak Area in Carryover Blank} / \text{Peak Area in ULOQ}) \times 100\%$$

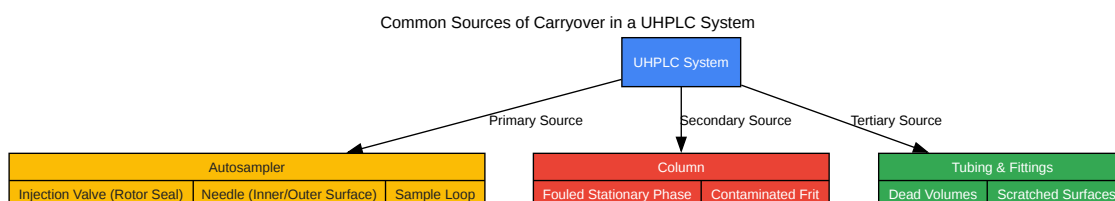
Acceptance Criteria: The percent carryover should be below the predefined limit for your assay (e.g., < 0.1% or result in a peak that is < 20% of the LOQ peak area).

Mandatory Visualizations



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Caption: A decision tree for troubleshooting carryover in UHPLC systems.



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Caption: Diagram illustrating the common sources of carryover in a UHPLC system.

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- To cite this document: BenchChem. [How to prevent carryover in multi-analyte mycotoxin UHPLC methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554577#how-to-prevent-carryover-in-multi-analyte-mycotoxin-uhplc-methods]

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